molecular formula C12H14N2O2 B13077326 (2S)-2-Amino-3-(1-methyl-1H-indol-7-yl)propanoicacid

(2S)-2-Amino-3-(1-methyl-1H-indol-7-yl)propanoicacid

Katalognummer: B13077326
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: KJURIPPINGWVOI-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-Amino-3-(1-methyl-1H-indol-7-yl)propanoicacid is a compound that belongs to the class of amino acids It features an indole ring, which is a common structure in many biologically active molecules, including neurotransmitters and hormones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(1-methyl-1H-indol-7-yl)propanoicacid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and amino acids.

    Reaction Conditions: The key steps may include protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in these reactions include protecting agents like Boc (tert-butoxycarbonyl) and coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Amino-3-(1-methyl-1H-indol-7-yl)propanoicacid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2-carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in biological processes and as a potential probe for studying protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (2S)-2-Amino-3-(1-methyl-1H-indol-7-yl)propanoicacid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The indole ring structure allows it to participate in various biochemical pathways, potentially influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring structure.

    Serotonin: A neurotransmitter derived from tryptophan.

    Melatonin: A hormone involved in regulating sleep, also derived from tryptophan.

Uniqueness

(2S)-2-Amino-3-(1-methyl-1H-indol-7-yl)propanoicacid is unique due to its specific substitution pattern on the indole ring and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

(2S)-2-amino-3-(1-methylindol-7-yl)propanoic acid

InChI

InChI=1S/C12H14N2O2/c1-14-6-5-8-3-2-4-9(11(8)14)7-10(13)12(15)16/h2-6,10H,7,13H2,1H3,(H,15,16)/t10-/m0/s1

InChI-Schlüssel

KJURIPPINGWVOI-JTQLQIEISA-N

Isomerische SMILES

CN1C=CC2=C1C(=CC=C2)C[C@@H](C(=O)O)N

Kanonische SMILES

CN1C=CC2=C1C(=CC=C2)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.